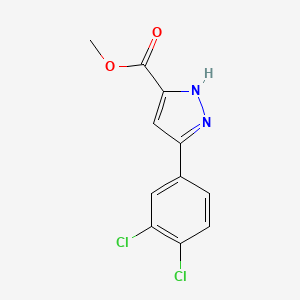

methyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of pyrazole derivatives, including structures similar to methyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, often involves regiospecific reactions and crystal structure determination through X-ray diffraction. For example, the synthesis of related pyrazole compounds has been achieved through various methods, including one-pot syntheses and reactions catalyzed by environmentally friendly catalysts, such as l-Proline, demonstrating operational simplicity and good to excellent yields (Yadav et al., 2021).

Molecular Structure Analysis

Molecular structure analysis through X-ray diffraction reveals detailed insights into the crystallographic and molecular dimensions of pyrazole derivatives. Structural determination is crucial for understanding the molecular geometry, which is often supported by Hirshfeld surface analysis to visualize intermolecular interactions (Kamani et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can include cyclocondensation and regioselective synthesis, leading to a variety of structural motifs. The reactivity of these compounds often enables the formation of complex structures with specific properties, guided by factors such as ultrasound irradiation for enhanced reaction efficiency (Machado et al., 2011).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

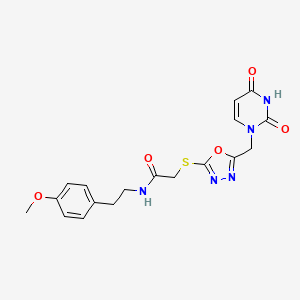

One-Pot Synthesis and Crystal Structure : Methyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is synthesized using one-pot reactions, demonstrating the compound's role in facilitating efficient chemical synthesis processes. This compound is characterized using crystallography, showcasing its utility in structural analysis and material science research (Saeed, Arshad, & Flörke, 2012).

Regioselective Synthesis : The compound is used in studies focused on regioselective synthesis, highlighting its importance in organic chemistry for creating specific chemical structures with high precision (Machado et al., 2011).

Chemical and Molecular Studies

Structural and Spectral Investigations : Methyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate plays a critical role in the combined experimental and theoretical studies of related pyrazole derivatives. This includes NMR, FT-IR spectroscopy, and X-ray diffraction techniques, contributing significantly to the field of molecular chemistry (Viveka et al., 2016).

Annular Tautomerism Studies : The compound is pivotal in research related to the annular tautomerism of NH-pyrazoles, providing insights into molecular structure and behavior in different states (Cornago et al., 2009).

Biochemistry and Pharmacology Research

Antimicrobial and Anticancer Agent Development : This compound is significant in synthesizing derivatives for antimicrobial and anticancer applications. It's a precursor for creating new compounds with potential therapeutic benefits (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural Basis for Analgesic Agents : Methyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate derivatives have been explored for their potential as novel analgesic agents, highlighting the compound's significance in drug development and pain management research (Machado et al., 2009).

Plasmodium Falciparum Dihydroorotate Dehydrogenase Inhibition : It's used in the synthesis of compounds evaluated for their inhibitory action against Plasmodium falciparum dihydroorotate dehydrogenase, an enzyme critical for malaria parasite survival. This research is vital for developing new antimalarial drugs (Vah et al., 2022).

Computational Studies for Drug Design : The compound is instrumental in computational studies, aiding in understanding molecular interactions and properties critical for drug design and discovery (Kanwal et al., 2022).

Material Science

Coordination Polymers : It's key in synthesizing coordination polymers with metals like Zn(II) and Cd(II), contributing to material science, especially in creating novel polymers with specific properties (Cheng et al., 2017).

Photophysical Properties : This compound is used to study photophysical properties, providing insights into the behavior of materials under different light conditions, which is crucial in photonic and optoelectronic applications (Şenol et al., 2020).

Propriétés

IUPAC Name |

methyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-17-11(16)10-5-9(14-15-10)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINFFVOVDYZUSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2489631.png)

![4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2489632.png)

![2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B2489633.png)

![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)

![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)

![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2489643.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2489646.png)